
3,4-dihydroisoquinolin-2(1H)-yl(pyrrolidin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(PYRROLIDINE-2-CARBONYL)-3,4-DIHYDRO-1H-ISOQUINOLINE is an organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolidine ring attached to a dihydroisoquinoline structure, making it a unique and interesting molecule for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRROLIDINE-2-CARBONYL)-3,4-DIHYDRO-1H-ISOQUINOLINE can be achieved through several methods. One common approach involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors with a proficient rhodium catalyst . These methods provide good yields and are efficient for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis of pyrrolidine derivatives often involves the use of carbonyl compounds and 3-chloropropylamine . This method is scalable and provides a practical approach for large-scale production.
化学反应分析
Types of Reactions
2-(PYRROLIDINE-2-CARBONYL)-3,4-DIHYDRO-1H-ISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(PYRROLIDINE-2-CARBONYL)-3,4-DIHYDRO-1H-ISOQUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism by which 2-(PYRROLIDINE-2-CARBONYL)-3,4-DIHYDRO-1H-ISOQUINOLINE exerts its effects involves its interaction with specific molecular targets. It is believed to act as a chiral catalyst, facilitating the formation of enantiomerically pure compounds . Additionally, it may interact with proteins, altering their structure and function, and influencing the activity of certain hormones such as adrenaline and noradrenaline .
相似化合物的比较
Similar Compounds
- (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
- (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride
- 4-(pyrrolidine-2-carbonyl)morpholine
Uniqueness
2-(PYRROLIDINE-2-CARBONYL)-3,4-DIHYDRO-1H-ISOQUINOLINE is unique due to its specific structural features, which combine a pyrrolidine ring with a dihydroisoquinoline moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(13-6-3-8-15-13)16-9-7-11-4-1-2-5-12(11)10-16/h1-2,4-5,13,15H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQFBLXWWPWKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12507481.png)
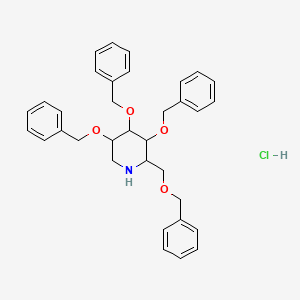
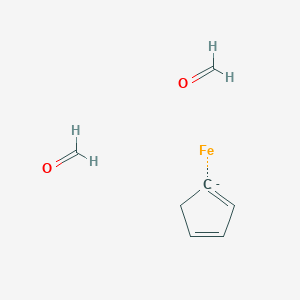
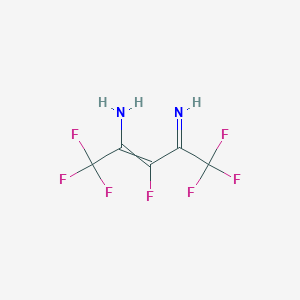
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12507511.png)
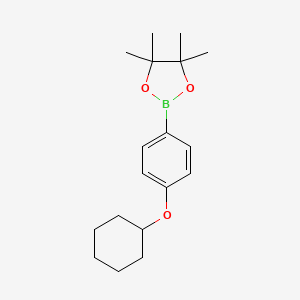
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)

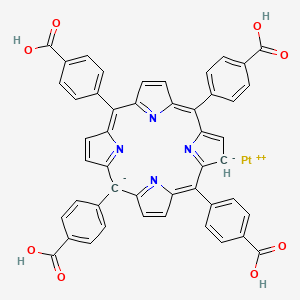
![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
![12-Phenyl-12h-benzo[b]phenothiazine](/img/structure/B12507563.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)

